4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is a synthetic organic compound with the molecular formula C19H21FN4O2S. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluoro or sulfonamide positions .
Scientific Research Applications
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-N-(3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl)benzenesulfonamide: Known for its antiviral properties.
3-Isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one: Exhibits significant biological activity against enzymes.
Uniqueness
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the fluoro and sulfonamide groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-fluoro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-2-3-6-13-21-18-19(23-17-8-5-4-7-16(17)22-18)24-27(25,26)15-11-9-14(20)10-12-15/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWVQVVXXFILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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